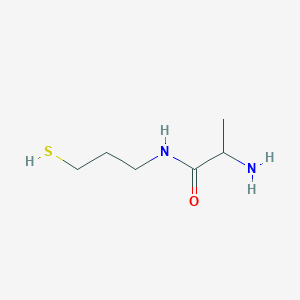
2-Amino-N-(3-sulfanylpropyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-N-(3-sulfanylpropyl)propanamide is a chemical compound that belongs to the class of thiol-containing amino acids. It is commonly known as cysteamine and is a derivative of cysteine. Cysteamine has a wide range of applications in scientific research, including its use in the study of various diseases such as cystinosis, Huntington's disease, and Batten disease.
科学研究应用
Cysteamine has a wide range of applications in scientific research, particularly in the study of lysosomal storage diseases such as cystinosis. Cystinosis is a rare genetic disorder that causes the accumulation of cystine in various organs and tissues, leading to organ damage and dysfunction. Cysteamine has been shown to reduce the accumulation of cystine in the kidneys, eyes, and other organs, improving the symptoms and outcomes of cystinosis patients.
Cysteamine has also been studied for its potential therapeutic effects in other diseases, including Huntington's disease, Batten disease, and non-alcoholic fatty liver disease. In these diseases, cysteamine has been shown to improve various symptoms and outcomes, including reducing oxidative stress, improving mitochondrial function, and reducing inflammation.
作用机制
Cysteamine works by increasing the lysosomal pH, which promotes the export of cystine out of the lysosome and into the cytoplasm. This reduces the accumulation of cystine in the lysosome, which is the primary cause of the symptoms and outcomes of cystinosis. Cysteamine also has antioxidant properties, which help to reduce oxidative stress and inflammation in various organs and tissues.
生化和生理效应
Cysteamine has a wide range of biochemical and physiological effects, including reducing oxidative stress, improving mitochondrial function, and reducing inflammation. Cysteamine has also been shown to improve kidney function in cystinosis patients, reducing the need for kidney transplantation. In addition, cysteamine has been shown to improve cognitive function and reduce the accumulation of toxic proteins in the brain in Huntington's disease and Batten disease.
实验室实验的优点和局限性
Cysteamine has several advantages for lab experiments, including its ability to reduce the accumulation of cystine in various organs and tissues, its antioxidant properties, and its ability to improve mitochondrial function. However, cysteamine also has several limitations, including its potential toxicity at high doses, its limited solubility in water, and its potential to interfere with other experimental procedures.
未来方向
There are several future directions for the use of cysteamine in scientific research, including its potential use in the treatment of other lysosomal storage diseases, its potential use in the treatment of neurodegenerative diseases, and its potential use in the treatment of non-alcoholic fatty liver disease. Further research is needed to fully understand the mechanisms of action of cysteamine and to develop new therapeutic approaches based on its properties.
合成方法
Cysteamine can be synthesized through various methods, including the reaction of cysteine with chloroacetic acid, the reaction of cysteine with bromoacetic acid, and the reaction of cysteine with acrylonitrile. The most common method of synthesis is the reaction of cysteine with chloroacetic acid, which yields cysteamine hydrochloride. The reaction involves the addition of cysteine to a solution of chloroacetic acid in water, followed by the addition of sodium hydroxide to adjust the pH to around 7. The resulting solution is then filtered, and the solid product is collected and dried.
属性
CAS 编号 |
137047-90-6 |
|---|---|
产品名称 |
2-Amino-N-(3-sulfanylpropyl)propanamide |
分子式 |
C6H14N2OS |
分子量 |
162.26 g/mol |
IUPAC 名称 |
2-amino-N-(3-sulfanylpropyl)propanamide |
InChI |
InChI=1S/C6H14N2OS/c1-5(7)6(9)8-3-2-4-10/h5,10H,2-4,7H2,1H3,(H,8,9) |
InChI 键 |
OBFZXEGEBNGDEA-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCCCS)N |
规范 SMILES |
CC(C(=O)NCCCS)N |
同义词 |
Propanamide, 2-amino-N-(3-mercaptopropyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



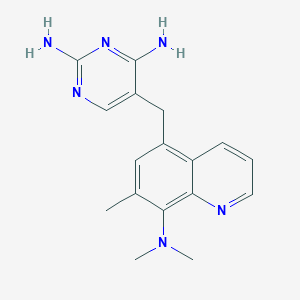
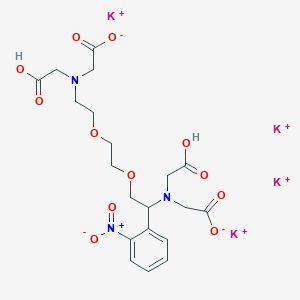
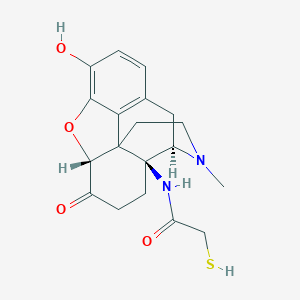
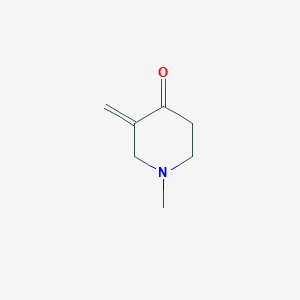
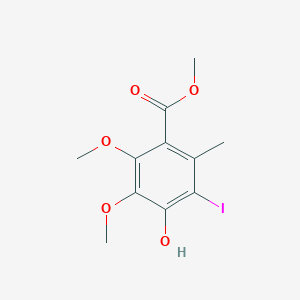
![2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole](/img/structure/B148480.png)
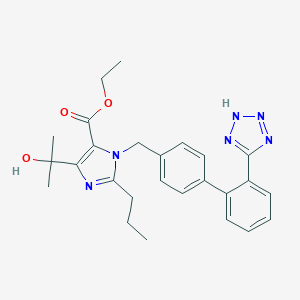
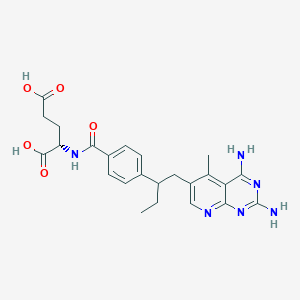
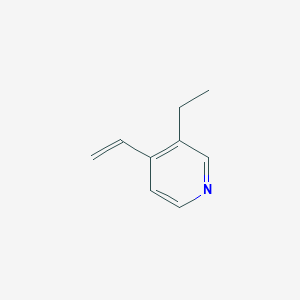
![3-[5-(2-Aminopropyl)-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B148502.png)
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B148510.png)
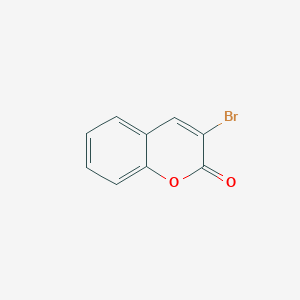
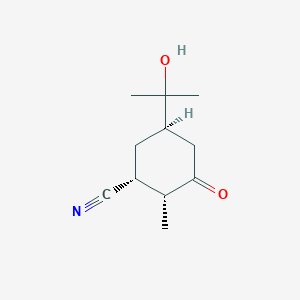
![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)